![molecular formula C6H10N4O B596120 2-(1H-imidazol-1-yl)propanehydrazide CAS No. 1256642-95-1](/img/structure/B596120.png)
2-(1H-imidazol-1-yl)propanehydrazide
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Overview
Description
“2-(1H-imidazol-1-yl)propanehydrazide” is a compound with the molecular formula C6H10N4O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Imidazole derivatives, such as “2-(1H-imidazol-1-yl)propanehydrazide”, have been synthesized using various methods. One common method involves the reaction of glyoxal and formaldehyde in ammonia . Another method involves the use of microwave irradiation .
Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-1-yl)propanehydrazide” consists of an imidazole ring attached to a propanehydrazide group . The molecular weight of this compound is 154.173.
Chemical Reactions Analysis
Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanehydrazide”, are known to undergo various chemical reactions. They are susceptible to both electrophilic and nucleophilic attack .
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used in the synthesis of various imidazole derivatives.
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used in the development of new drugs or agrochemicals.
3. Dyes for Solar Cells and Other Optical Applications Emerging research has shown that imidazoles can be used in dyes for solar cells and other optical applications . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used in the development of new dyes for these applications.
Functional Materials
Imidazoles are also being deployed in the development of functional materials . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used in the development of these materials.
Catalysis
Imidazoles have been used in catalysis . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used as a catalyst in various chemical reactions.
Antifungal Activity
A new series of aromatic ester and carbamate derivatives of 2- (1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains . Therefore, “2-(1H-imidazol-1-yl)propanehydrazide” could potentially be used in the development of new antifungal agents.
Future Directions
Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanehydrazide”, have demonstrated significant biological activity and are considered a rich source of chemical diversity. They play an important role in medicinal chemistry and are involved in the development of new drugs . Future research may focus on the development of novel imidazole inhibitors that offer selective suppression of imidazole isoforms or specific disruption of imidazole-co-chaperone protein-protein interactions .
properties
IUPAC Name |
2-imidazol-1-ylpropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-3-2-8-4-10/h2-5H,7H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXAXHKUVLHXAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240212 |
Source
|
Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)propanehydrazide | |
CAS RN |
1256642-95-1 |
Source
|
Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256642-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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